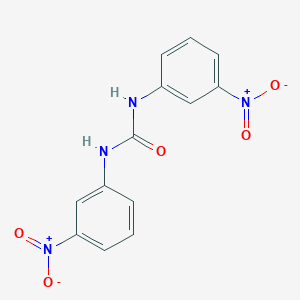

1,3-ビス(3-ニトロフェニル)尿素

概要

説明

1,3-Bis(3-nitrophenyl)urea is an organic compound with the molecular formula C13H10N4O5. It is a symmetrical urea derivative where two 3-nitrophenyl groups are attached to the nitrogen atoms of the urea moiety. This compound is known for its applications in various fields, including medicinal chemistry and materials science, due to its unique structural and chemical properties.

科学的研究の応用

1,3-Bis(3-nitrophenyl)urea has several scientific research applications:

-

Medicinal Chemistry

Antibacterial Activity: The compound and its metal complexes have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Antifungal Activity: It has also demonstrated antifungal properties, making it a potential candidate for developing new antimicrobial agents.

-

Materials Science

Polymer Additives: It is used as an additive in polymers to enhance their thermal stability and mechanical properties.

Optoelectronic Devices: The compound’s unique electronic properties make it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs).

-

Analytical Chemistry

Complexation Studies: 1,3-Bis(3-nitrophenyl)urea is used in complexation studies with various metal ions to understand their coordination chemistry.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Bis(3-nitrophenyl)urea can be synthesized through the reaction of 3-nitroaniline with phosgene or its safer alternative, triphosgene. The reaction typically proceeds as follows:

-

Reaction with Phosgene

Reactants: 3-nitroaniline and phosgene.

Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

Procedure: Phosgene is added dropwise to a solution of 3-nitroaniline in dichloromethane, followed by stirring at room temperature until the reaction is complete. The product is then isolated by filtration and recrystallization.

-

Reaction with Triphosgene

Reactants: 3-nitroaniline and triphosgene.

Conditions: Similar to the phosgene method, the reaction is conducted in an inert solvent like dichloromethane.

Procedure: Triphosgene is added to a solution of 3-nitroaniline, and the mixture is stirred at room temperature. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of 1,3-Bis(3-nitrophenyl)urea follows similar synthetic routes but on a larger scale. The use of triphosgene is preferred due to its safer handling compared to phosgene. The reaction conditions are optimized to ensure high yield and purity of the product.

化学反応の分析

1,3-Bis(3-nitrophenyl)urea undergoes various chemical reactions, including:

-

Reduction

Reagents: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Conditions: The reaction is typically carried out in an inert solvent like ethanol or methanol.

Products: The reduction of the nitro groups results in the formation of 1,3-Bis(3-aminophenyl)urea.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: The reaction is conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Products: Substitution of the nitro groups leads to the formation of various substituted urea derivatives.

-

Oxidation

Reagents: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Conditions: The reaction is carried out in an acidic medium.

Products: Oxidation of the aromatic ring can lead to the formation of quinones or other oxidized products.

作用機序

The mechanism of action of 1,3-Bis(3-nitrophenyl)urea involves its interaction with biological targets through hydrogen bonding and π-π interactions. The nitro groups play a crucial role in these interactions, enhancing the compound’s binding affinity to its molecular targets. In antibacterial applications, the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

類似化合物との比較

1,3-Bis(3-nitrophenyl)urea can be compared with other similar compounds such as:

-

1,3-Bis(4-nitrophenyl)urea

Similarity: Both compounds have nitrophenyl groups attached to the urea moiety.

Difference: The position of the nitro group on the phenyl ring differs, leading to variations in their chemical reactivity and biological activity.

-

1,3-Bis(2-nitrophenyl)urea

Similarity: Similar structural framework with nitrophenyl groups.

Difference: The ortho position of the nitro group affects the compound’s steric and electronic properties, influencing its reactivity.

-

1,3-Bis(3-aminophenyl)urea

Similarity: Both compounds have phenyl groups attached to the urea moiety.

Difference: The presence of amino groups instead of nitro groups significantly alters the compound’s chemical behavior and applications.

1,3-Bis(3-nitrophenyl)urea stands out due to its unique combination of nitro groups and urea functionality, making it a versatile compound for various scientific and industrial applications.

生物活性

1,3-Bis(3-nitrophenyl)urea is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

1,3-Bis(3-nitrophenyl)urea has the molecular formula C13H10N4O5. It is synthesized from 3-nitroaniline and phosgene or triphosgene under controlled conditions to produce a stable urea derivative. The reaction typically occurs in dichloromethane as the solvent, allowing for precise temperature control during the exothermic process.

Antibacterial Properties

Research has demonstrated that 1,3-Bis(3-nitrophenyl)urea exhibits significant antibacterial activity against various bacterial strains. A study conducted on its metal complexes showed enhanced antibacterial effects compared to the uncomplexed ligand. For instance, the zinc complex of this compound displayed a maximum inhibition zone of 26 mm against Serratia marcescens with a minimum inhibitory concentration (MIC) of 31.25 µg/mL .

Table 1: Antibacterial Activity of 1,3-Bis(3-nitrophenyl)urea and Its Complexes

| Compound | Bacteria Tested | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 1,3-Bis(3-nitrophenyl)urea | Bacillus subtilis | - | - |

| Staphylococcus aureus | - | - | |

| Escherichia coli | - | - | |

| Serratia marcescens | 26 | 31.25 | |

| Zn Complex | Bacillus subtilis | 24 | 62.5 |

| Staphylococcus aureus | 22 | 125 |

The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death. The presence of nitro groups enhances its binding affinity to bacterial targets through hydrogen bonding and π-π interactions .

Antifungal Activity

In addition to antibacterial properties, 1,3-Bis(3-nitrophenyl)urea has shown antifungal activity. While specific data on antifungal efficacy is less prevalent, preliminary studies indicate potential effectiveness against various fungal strains.

The biological activity of 1,3-Bis(3-nitrophenyl)urea can be attributed to its structural features:

- Hydrogen Bonding : The nitro groups facilitate hydrogen bonding with biological macromolecules.

- π-π Interactions : These interactions enhance the compound's affinity for nucleic acids and proteins within microbial cells.

- Cell Wall Disruption : The compound interferes with essential processes in bacterial cells, leading to cell death.

Comparative Analysis

When compared to related compounds such as 1,3-Bis(4-nitrophenyl)urea and 1,3-Bis(2-nitrophenyl)urea, significant differences arise in their biological activities due to the positional variations of the nitro groups:

- 1,3-Bis(4-nitrophenyl)urea : Exhibits lower antibacterial activity due to steric hindrance affecting its interaction with bacterial targets.

- 1,3-Bis(2-nitrophenyl)urea : Shows altered electronic properties that may influence its reactivity and biological effects .

Case Studies

Several studies have focused on the synthesis and characterization of metal complexes derived from 1,3-Bis(3-nitrophenyl)urea. These complexes often demonstrate enhanced biological activities compared to their parent compound. For example:

- A metal complex involving zinc was found to have superior antibacterial properties compared to standard antibiotics like tetracycline and amikacin .

- The evaluation of these complexes involved various methods such as disc diffusion and broth dilution techniques to determine their efficacy against both Gram-positive and Gram-negative bacteria.

特性

IUPAC Name |

1,3-bis(3-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13(14-9-3-1-5-11(7-9)16(19)20)15-10-4-2-6-12(8-10)17(21)22/h1-8H,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGCNSZBVIPYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285404 | |

| Record name | 1,3-Bis(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234-21-5 | |

| Record name | NSC41677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。